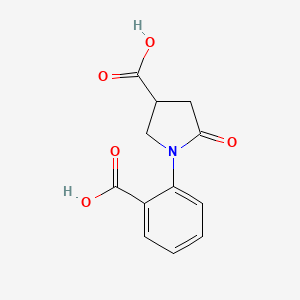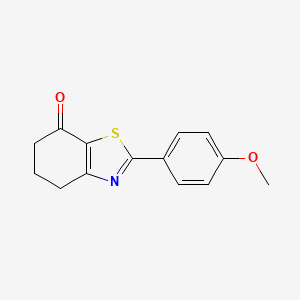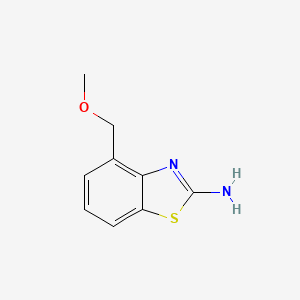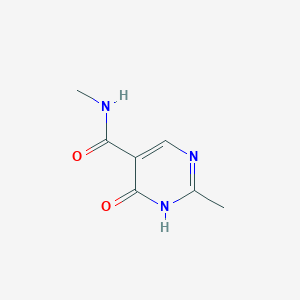
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
説明
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPOP) is an organic compound that has become increasingly important in scientific research due to its unique properties. CPOP is a derivative of oxopyrrolidine, a five-membered heterocyclic ring that is found in many natural products and pharmaceuticals. CPOP has been found to have a wide range of applications in the fields of biochemistry, physiology, and medicine. The purpose of
科学的研究の応用
Biocatalyst Inhibition
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, as a carboxylic acid, shares similarities with other carboxylic acids in their role as biocatalyst inhibitors. Carboxylic acids can become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, affecting their viability and productivity in industrial bioprocesses. This is critical in the context of producing biorenewable chemicals, where the inhibitory effects of carboxylic acids on microbial biocatalysts need to be mitigated through metabolic engineering strategies (Jarboe et al., 2013).
Liquid-Liquid Extraction Technologies
The compound's relevance extends to its role in the recovery of carboxylic acids from aqueous streams, a process crucial for the production of bio-based plastics and other organic acids. Solvent developments for liquid-liquid extraction (LLX) of carboxylic acids have seen advancements with new solvents such as ionic liquids and improvements in traditional solvents comprising amines and organophosphorous extractants. This is vital for enhancing the economic feasibility and efficiency of extracting carboxylic acids, including this compound, from diluted aqueous streams (Sprakel & Schuur, 2019).
Interaction with Metals
The interaction between carboxylic acids and metals is another area of research that can provide insights into the properties of this compound. Studies on similar compounds have shown that metals can significantly influence the electronic systems of biologically important molecules such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. Understanding these interactions can aid in predicting the reactivity, stability, and biological affinity of carboxylic acids, including this compound (Lewandowski et al., 2005).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s plausible that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of intermediate arylamides .
Biochemical Pathways
Related compounds have been implicated in various biochemical processes, including the regulation of hormonal transport processes in plants .
Result of Action
Related compounds have been shown to have various biological effects, such as inhibiting the production of certain chemicals in cells .
Action Environment
The action of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be influenced by various environmental factors . For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and interaction with its targets .
特性
IUPAC Name |
1-(2-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-5-7(11(15)16)6-13(10)9-4-2-1-3-8(9)12(17)18/h1-4,7H,5-6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLLTVWUGWKXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)


![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)
![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)

![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)


![2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1422507.png)
![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)

